molecular formula C6H3Cl5O3 B11939014 Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate CAS No. 89284-98-0

Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate

Cat. No.: B11939014
CAS No.: 89284-98-0
M. Wt: 300.3 g/mol
InChI Key: QJPUSGMFJYGJHB-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate is a chemical compound with the molecular formula C6H3Cl5O3 and a molecular weight of 300.354 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a pentenoate group. It is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate typically involves the chlorination of a precursor compound followed by esterification. One common method involves the chlorination of 3-oxo-4-pentenoic acid, followed by methylation to form the ester . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification step may involve methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for chlorination and esterification helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and reactive keto group allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate is unique due to its high chlorine content and the presence of both a keto group and a pentenoate moiety. This combination of features makes it highly reactive and versatile for various chemical transformations, setting it apart from similar compounds.

Properties

CAS No.

89284-98-0

Molecular Formula

C6H3Cl5O3

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 2,2,4,5,5-pentachloro-3-oxopent-4-enoate

InChI

InChI=1S/C6H3Cl5O3/c1-14-5(13)6(10,11)3(12)2(7)4(8)9/h1H3

InChI Key

QJPUSGMFJYGJHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(=C(Cl)Cl)Cl)(Cl)Cl

Origin of Product

United States

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